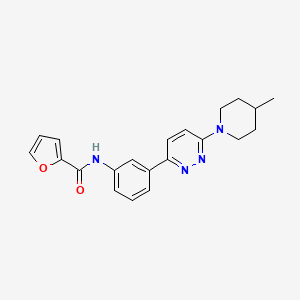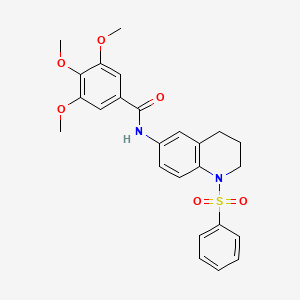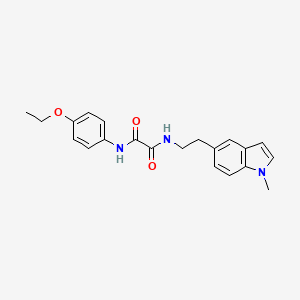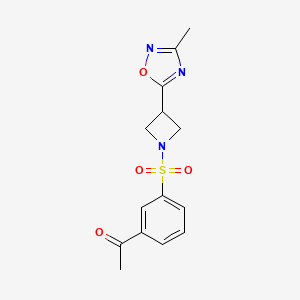
N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide” is a chemical compound with the molecular formula C23H26N4O2S . It is available for purchase from various chemical suppliers.
Molecular Structure Analysis
The molecular structure of this compound includes a furan-2-carboxamide group attached to a phenyl ring, which is further connected to a pyridazin-3-yl group via a methylpiperidin-1-yl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 422.55. It has 6 hydrogen bond acceptors and 1 hydrogen bond donor. It has 5 rotatable bonds and 6 nitrogen and oxygen atoms. The partition coefficient (logP) is 5.195 and the distribution coefficient (logD) is 5.189. The water solubility (LogSw) is -5.11. The polar surface area is 65.275. The acid dissociation constant (pKa) is 9.40 and the base dissociation constant (pKb) is 6.73 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
The synthesis of chemical compounds related to N-(3-(6-(4-methylpiperidin-1-yl)pyridazin-3-yl)phenyl)furan-2-carboxamide involves intricate steps, including bromination, Suzuki coupling, and hydrogenation processes. These methods provide pathways for creating a variety of diamidines and potential prodrugs with significant DNA affinities, demonstrating strong in vitro activity against T. b. rhodesiense and P. falciparum, along with promising in vivo activity in the trypanosomal mouse model (Ismail et al., 2004).
Amplifiers of Phleomycin
Research into unfused heterobicycles, such as the synthesis of 6-methylpyrimidin-4(3H)-ones with various pyridinyl derivatives, highlights the role of these compounds as amplifiers of phleomycin against Escherichia coli. This study provides insights into the chemical interactions that enhance the efficacy of phleomycin, a notable antibiotic (Brown & Cowden, 1982).
Neuroinflammation Imaging
Significant advancements in PET imaging of microglia through targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) demonstrate the application of related compounds in noninvasive imaging of neuroinflammation. This research is crucial for understanding neuroinflammatory contributions to neuropsychiatric disorders, providing a tool for the development of therapeutics and measuring drug target engagement (Horti et al., 2019).
Antiprotozoal Agents
The development of novel dicationic imidazo[1,2-a]pyridines and their efficacy as antiprotozoal agents against pathogens like T. b. rhodesiense and P. falciparum showcases the potential of these compounds in treating diseases caused by protozoal infections. The research emphasizes the importance of structural modifications to enhance potency and selectivity for therapeutic applications (Ismail et al., 2004).
Propiedades
IUPAC Name |
N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-15-9-11-25(12-10-15)20-8-7-18(23-24-20)16-4-2-5-17(14-16)22-21(26)19-6-3-13-27-19/h2-8,13-15H,9-12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCWZUFMWPVYFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329692 |
Source


|
| Record name | N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51090012 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |
CAS RN |
899969-98-3 |
Source


|
| Record name | N-[3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Trifluoromethyl)benzo[d]thiazol-6-ol](/img/structure/B2930609.png)
![N-cyclopropyl-5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2930610.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide](/img/structure/B2930611.png)

![1-(4-Fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropane-1-carboxamide](/img/structure/B2930613.png)




![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2930624.png)
![5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2930626.png)
![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2930627.png)

![8-[(2E)-2-benzylidenehydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2930632.png)